molecular formula C19H19N3O3 B2519992 N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 877649-40-6

N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2519992
CAS RN: 877649-40-6
M. Wt: 337.379
InChI Key: GWAOXIFZPUAAOK-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, solution-phase parallel synthesis and high throughput evaluation have been used to create new pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide”, involves a six-membered ring with two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, they can inhibit the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Pyrrole Synthesis and Aggregation-Induced Emission Enhancement (AIEE) Properties

Pyrroles are essential heterocycles in pharmaceuticals and agrochemicals. Constructing pyrrole scaffolds with diverse substituents and a free NH group is challenging. Researchers have developed a metal-free method for synthesizing unsymmetrically tetrasubstituted NH-pyrroles using a consecutive chemoselective double cyanation. These pyrroles are then used as intermediates for the synthesis of pyrrolo[1,2-a]pyrimidines . Surprisingly, these pyrrolo[1,2-a]pyrimidines exhibit time-dependent aggregation-induced emission enhancement (AIEE) properties , which could have applications in optoelectronic materials.

Anticancer Activity

Thiazolopyrimidine derivatives, structurally related to pyrimidines, have been studied for their anticancer potential. These compounds displayed excellent activity against human cancer cell lines and induced cell death by apoptosis. Notably, they inhibited the CDK enzyme, making them promising candidates for cancer therapy .

Anti-Inflammatory Agents

Researchers have explored novel pyrimidine derivatives as potential anti-inflammatory agents. Specifically, 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were identified as NF-κB and AP-1 inhibitors. These derivatives also showed inhibitory effects on IL-2 and IL-8 levels .

Binding to Topoisomerase IIα (Topo IIα)

Quantitative structure–activity relationship (QSAR) studies suggest that designed pyrimidine compounds may bind to topoisomerase IIα (Topo IIα) in complex with DNA. Molecular docking predicts their binding mode and affinity towards Topo IIα, which could have implications in cancer treatment .

Future Directions

Pyrimidines have shown a range of pharmacological effects, making them a promising area for future research . Several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents have been given . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-3-8-17-21-11-16(19(24)22(17)12-13)18(23)20-10-9-14-4-6-15(25-2)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAOXIFZPUAAOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)C(=O)NCCC3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenethyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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